(+)-beta-Pinene

Allelopathy Herbicide Discovery Natural Product Chemistry

Procuring undefined β-pinene mixtures introduces critical variability in stereospecific assays. (+)-β-Pinene (CAS 19902-08-0) eliminates this risk as the pure, bioactive enantiomer. - Stereospecific Antifungal Activity: Documented rapid fungicidal action with 100% C. albicans kill in 60 min, with MIC values as low as 117 µg/mL. - Defined Material Properties: Enables synthesis of poly(nopinone lactone) with an elongation at break of 559 ± 46%, essential for reproducible polymer research. - Accurate Exposure Calibration: Pure enantiomer provides correct RD50 values (1279-1419 ppm) for sensory irritation risk assessment, avoiding underestimation by racemic standards.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 19902-08-0
Cat. No. B025252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-beta-Pinene
CAS19902-08-0
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C1C2)C
InChIInChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
InChIKeyWTARULDDTDQWMU-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing High-Purity (+)-β-Pinene for R&D


(+)-β-Pinene (CAS 19902-08-0) is a bicyclic monoterpene with the molecular formula C10H16 and a molecular weight of 136.23 g/mol, existing as a colorless liquid with a characteristic pine-like aroma [1]. It is the positive (dextrorotatory) enantiomer of β-pinene and is a major constituent in the essential oils of various pine and conifer species [2]. While both enantiomers of β-pinene are commercially available, this specific (+)-enantiomer, (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane, possesses distinct three-dimensional structural features that lead to quantifiable differences in biological activity and material properties when compared to its (−)-counterpart or other monoterpenes like α-pinene .

Enantiomer-specific procurement for stereochemical control studies
Supports bioactivity, irritation, and material research workflows

Why Generic Blends Fail for (+)-β-Pinene


Generic substitution with an undefined β-pinene isomer mixture or a multi-component turpentine fraction introduces significant and unacceptable variability into research and industrial outcomes. The stereospecificity of the pinene molecule dictates its interaction with biological targets and its polymerization behavior [1]. The (−)-enantiomer of β-pinene has been shown to be dramatically less potent, or even inactive, in key bioassays, and the presence of other monoterpenes like α-pinene or δ-3-carene can confound results due to their differing potencies and mechanisms [2]. Therefore, for applications where specific biological activity, receptor interaction, or defined polymer architecture is required, the procurement of the pure (+)-β-pinene enantiomer is not a matter of preference but a critical scientific requirement.

Racemic or (−)-enantiomer may alter readouts
Antimicrobial and irritation endpoints shift dramatically when pure (+)-β-pinene is replaced by the (−)-enantiomer or undefined isomer blends. Activity profiles may not transfer.
Isomer mixtures affect polymerization outcomes
Polymer architecture and mechanical properties are dictated by monomer stereochemistry. Substituting with turpentine fractions or mixed isomers risks losing the high-elongation elastomer behavior.

(+)-β-Pinene: Quantitative Performance Evidence


Superior Phytotoxicity Over α-Pinene

In a comparative study on the allelopathic effects on maize (Zea mays) germination and growth, (+)-β-pinene demonstrated significantly greater phytotoxicity than its structural isomer α-pinene at an identical concentration [1].

Phytotoxicity vs. α-Pinene
Head-to-head
β-pinene inhibited maize germination and growth; α-pinene did not change seed vigor and was less effective at 0.16 mM. Differences attributed to distinct action modes.
Reported higher phytotoxicity; supports herbicide lead identification.
In vitro Zea mays assay, 0.16 mM.
Allelopathy Herbicide Discovery Natural Product Chemistry

Enantioselective Antimicrobial Potency

Antimicrobial activity is strictly dependent on the positive enantiomeric form. A study evaluating the isomers and enantiomers of pinene found that only the positive enantiomers, including (+)-β-pinene, exhibited microbicidal activity against a panel of fungi and bacteria, while the negative enantiomers showed no activity at concentrations up to 20 mg/mL [1].

Antimicrobial Enantioselectivity
Head-to-head
Only (+)-β-pinene active (MIC 117-4150 µg/mL); 100% kill of C. albicans in 60 min. (−)-β-pinene showed no activity up to 20 mg/mL.
Supports antimicrobial screening context with enantiomer-dependent activity.
Agar diffusion, broth dilution, time-kill vs. bacteria and fungi.
Antimicrobial Resistance Natural Product Screening Stereochemistry

Higher Sensory Irritation vs. (−)-Enantiomer

The sensory irritation potency of (+)-β-pinene is markedly higher than that of (−)-β-pinene. An in vivo study in mice using the ASTM E981-84 bioassay determined the RD50 (concentration causing a 50% decrease in respiratory rate) for several pinene enantiomers [1].

Sensory Irritation RD50
Head-to-head
(+)-β-pinene RD50 1279-1419 ppm; (−)-β-pinene 4663-5811 ppm (4-5× less potent). Mouse bioassay per ASTM E981-84.
Enantiomer-specific irritation endpoint context; critical for exposure assessment.
Two mouse strains; respiratory rate depression model.
Toxicology Indoor Air Quality Occupational Health

Equivalent Sensory Irritation to (+)-α-Pinene

In contrast to the large difference observed between enantiomers, the sensory irritation potencies of the two positive pinene isomers, (+)-β-pinene and (+)-α-pinene, are remarkably similar, despite their different molecular shapes [1].

vs. (+)-α-Pinene Irritation
Head-to-head
(+)-β-pinene and (+)-α-pinene RD50 values nearly equal in both mouse strains. Shared high-affinity trigeminal interaction suggested.
Supports comparator context in chemoreception studies; may inform research substitution.
Same bioassay conditions; structure-activity relevance.
Toxicology Structure-Activity Relationship Chemoreception

High-Performance Elastomer from β-Pinene

The unique bicyclic structure of β-pinene allows for its conversion into a nopinone lactone monomer (NopL), which upon ring-opening polymerization yields poly(nopinone lactone) (pNopL), a polymer with a distinct set of mechanical properties compared to materials derived from other terpenes [1].

Bio-Based Elastomer
Class-level
pNopL from β-pinene: amorphous, Tg 23°C, elongation at break 559 ± 46%. Cyclobutane ring imparts rigidity with high elongation.
Supports material property screening for sustainable elastomers; not replicable by other terpenes.
Polymerization with yttrium/indium catalysts; class-level comparison.
Biopolymers Sustainable Materials Elastomers

(+)-β-Pinene Application Scenarios


Stereospecific Antimicrobial Lead Compound

Based on the quantitative evidence that antimicrobial activity is exclusive to the (+)-enantiomer, with MIC values as low as 117 µg/mL and rapid fungicidal action (100% kill of C. albicans in 60 min) [1], (+)-β-pinene is ideally suited as a positive control or lead scaffold in natural product screening programs targeting drug-resistant fungal and bacterial pathogens. Its inactivity in the (−)-enantiomer makes it a powerful tool for studying stereospecific mechanisms of action.

High-Elongation Bio-Based Elastomer Precursor

The synthesis of poly(nopinone lactone) (pNopL) from β-pinene yields a thermoplastic elastomer with an elongation at break of 559 ± 46% [2]. This specific mechanical property, derived from the cyclobutane ring in the polymer backbone, makes (+)-β-pinene the definitive monomer of choice for creating sustainable, high-performance materials for applications requiring significant flexibility and strain recovery, such as soft-touch coatings, flexible packaging, or biomedical devices.

Enantioselective Toxicology Reference Standard

The stark contrast in sensory irritation potency between (+)-β-pinene (RD50 ≈ 1279-1419 ppm) and (−)-β-pinene (RD50 ≈ 4663-5811 ppm) [3] positions the (+)-enantiomer as a critical reference material for calibrating exposure limits. Industrial hygienists and toxicologists investigating workplace exposure to turpentine or pine oils must use the pure (+)-β-pinene standard to accurately assess risk, as using a racemic standard would underestimate the irritant potential by a factor of 4-5.

Allelochemical Agent for Herbicide Development

The finding that β-pinene is more phytotoxic to maize than α-pinene, inhibiting both germination and plant growth at 0.16 mM [4], indicates that (+)-β-pinene is a more promising starting point for the development of bio-herbicides. Researchers in agricultural chemistry should prioritize this compound over other pinene isomers when screening for novel weed control agents with a potentially unique mode of action.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Enantiomer-specific antimicrobial context
MIC and time-kill endpoint review
Bio-based elastomer synthesis
β-Pinene-derived polymer architecture
Mechanical property and elongation review
Sensory irritation research
Enantiomer-specific irritation profile
RD50 and respiratory endpoint context
Phytotoxicity and herbicide discovery
β-Pinene phytotoxicity vs. other isomers
Germination and growth inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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